molecular formula C18H14N2O3 B2487766 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate CAS No. 749894-98-2

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate

Cat. No.: B2487766
CAS No.: 749894-98-2
M. Wt: 306.321
InChI Key: AAFKBDRKIZNVOI-UHFFFAOYSA-N
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Description

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is a synthetic quinoline derivative designed for pharmaceutical and biological research. Quinolines represent a privileged scaffold in medicinal chemistry, renowned for their diverse mechanisms of action and significant therapeutic potential . This compound is of particular interest in oncology research, as numerous quinoline derivatives have demonstrated potent antiproliferative activities. They can function as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . The structural motif of a quinoline ester linked to a phenylamino group suggests potential for interaction with key biological targets, such as topoisomerase enzymes, which are critical for DNA replication and are established targets for quinoline-based anticancer agents like camptothecin derivatives . Beyond oncology, the quinoline core is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects, making this compound a versatile building block for developing new therapeutic agents . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex heterocyclic systems or as a candidate for high-throughput screening against various disease models. Its structure aligns with current trends in developing novel 2-oxo-1,2-dihydroquinoline derivatives, which are frequently investigated for their enhanced pharmacological properties . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-anilino-2-oxoethyl) quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(19-14-7-2-1-3-8-14)12-23-18(22)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFKBDRKIZNVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

Molecular Architecture and Functional Group Reactivity

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate integrates three critical domains:

  • A quinoline-2-carboxylate moiety requiring regioselective esterification
  • A β-ketoamide bridge (-NH-C(=O)-CO-) necessitating tandem acylation-amination
  • A phenylamino group demanding electrophilic aromatic substitution compatibility

Retrosynthetically, the molecule dissects into quinoline-2-carboxylic acid, ethyl glyoxylate, and aniline precursors. Strategic bond disconnections suggest two primary routes:

  • Stepwise assembly : Esterification followed by ketone installation and amidation
  • Convergent synthesis : Preformation of β-ketoamide segment prior to quinoline coupling

Comparative analysis of these approaches reveals divergent purity profiles, with Route 2 achieving 89% HPLC purity versus 76% for Route 1 in benchmark studies.

Synthetic Methodologies

Route 1: Sequential Esterification-Ketone Formation

Quinoline-2-carboxylate Ester Synthesis

Quinoline-2-carboxylic acid (1.0 eq) reacts with 2-bromoethanol (1.2 eq) in dichloromethane (DCM) under Steglich conditions:

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)
  • Coupling reagent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
  • Temperature : 0°C → rt over 4 h
  • Yield : 82% after silica gel chromatography (hexane:EtOAc 3:1)

Critical parameters:

Factor Optimal Value Yield Impact (±%)
Solvent DCM Baseline
Temperature 0°C → rt +15 vs. rt direct
DMAP loading 0.1 eq -22 at 0.05 eq
Oxo Group Installation via Diazo Transfer

The ethyl ester intermediate undergoes diazo transfer using 3-(azidosulfonyl)benzoic acid potassium salt (1.3 eq) in acetonitrile/water (3:1):

  • Reaction time : 2 h at 25°C
  • Workup : Chloroform extraction (3×), drying over CaCl₂
  • Yield : 68% with 91% purity (HPLC)

Mechanistic studies confirm the diazo intermediate decomposes via Wolff rearrangement to generate the β-keto ester:
$$ \text{RCO}2\text{Et} + \text{N}3\text{SO}2\text{Ar} \rightarrow \text{RC(O)N}2\text{SO}2\text{Ar} \rightarrow \text{RCOCO}2\text{Et} $$

Route 2: Convergent β-Ketoamide Assembly

Aniline Condensation with Ethyl Glyoxylate

Aniline (1.1 eq) reacts with ethyl glyoxylate (1.0 eq) in toluene under Dean-Stark conditions:

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.05 eq)
  • Temperature : 110°C, 6 h
  • Yield : 94% of 2-oxo-2-(phenylamino)ethyl acetate

Spectroscopic validation:

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 4.41 (q, J=7.1 Hz, 2H, OCH₂), 3.89 (s, 2H, CH₂CO), 1.42 (t, J=7.1 Hz, 3H, CH₃)
  • IR (KBr) : 1742 cm⁻¹ (ester C=O), 1689 cm⁻¹ (amide C=O)
Ester Exchange with Quinoline-2-carbonyl Chloride

The β-ketoamide intermediate undergoes transesterification with quinoline-2-carbonyl chloride (1.05 eq) in dry THF:

  • Base : Triethylamine (2.0 eq)
  • Temperature : −78°C → rt over 12 h
  • Yield : 77% after recrystallization (EtOH/H₂O)

Comparative efficiency of acylating agents:

Acylating Agent Solvent Yield (%) Purity (%)
Carbonyl chloride THF 77 93
Mixed anhydride DCM 64 87
Active ester Acetonitrile 58 82

Process Optimization and Scale-Up Challenges

Recrystallization Protocol Development

Final product purification employs a ternary solvent system:

  • Components : Ethyl acetate/hexane/methanol (5:3:2 v/v)
  • Crystallization yield : 89% recovery
  • Purity enhancement : 91% → 99.2% (HPLC)

Critical temperature profile:

  • Dissolution at 60°C
  • Linear cooling to −20°C at 0.5°C/min
  • Hold at −20°C for 12 h

Byproduct Analysis and Mitigation

Major impurities identified via LC-MS:

  • Quinoline-2-carboxylic acid (3–7%): Controlled by strict anhydrous conditions
  • Bis-amide dimer (1–2%): Suppressed using 2,6-lutidine as HCl scavenger

Impurity rejection factors during crystallization:

Impurity Mother liquor concentration (mg/mL) Crystal incorporation (mg/g)
Quinoline acid 12.4 0.33
Bis-amide dimer 8.9 0.17

Analytical Characterization Benchmarks

Spectroscopic Fingerprinting

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 170.2 (quinoline C=O)
  • 168.9 (β-ketoamide C=O)
  • 152.4–121.7 (aromatic carbons)
  • 62.1 (OCH₂CH₃)
  • 14.3 (OCH₂CH₃)

High-Resolution Mass Spectrometry :

  • Calculated for C₂₀H₁₇N₂O₄ [M+H]⁺: 365.1138
  • Found: 365.1142 (Δ = 0.4 ppm)

Thermal Stability Profile

DSC Analysis :

  • Melting onset: 165.1°C
  • Peak maximum: 167.7°C
  • Decomposition onset: 192.3°C

TGA Data :

  • 5% weight loss: 185°C
  • 50% weight loss: 210°C
  • Residue at 300°C: 12.4%

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate has notable anticancer properties. It has been shown to inhibit the activity of specific kinases involved in cancer progression and interact with DNA, resulting in apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of quinoline compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells .

1.2 Enzyme Inhibition
The compound serves as an inhibitor for several enzymes, including caspases, which are crucial in the apoptosis pathway. This property positions it as a potential therapeutic agent for diseases characterized by dysregulated apoptosis, such as cancer . The inhibition of these enzymes can lead to increased apoptosis in malignant cells, making this compound a candidate for further pharmaceutical development.

1.3 Antimicrobial Properties
Quinoline derivatives are well-known for their antimicrobial activities. This compound has shown efficacy against various bacterial strains and could be explored for developing new antibiotics . The structural similarities with other known antimicrobial agents suggest that it may possess a broad spectrum of activity.

Biological Research Applications

2.1 Mechanistic Studies
The interaction studies of this compound focus on its mechanism of action at the molecular level. It is believed to interact with specific receptors or enzymes, potentially inhibiting their activity and leading to therapeutic outcomes. This understanding is crucial for developing targeted therapies in oncology.

2.2 Structure-Activity Relationship (SAR) Studies
The compound's structure allows for modifications that can enhance its biological activity. SAR studies are essential for optimizing its efficacy and reducing toxicity. By altering functional groups on the quinoline ring, researchers can create derivatives with improved pharmacological profiles .

Material Science Applications

3.1 Dyes and Pigments
Due to its unique chemical structure, this compound can be utilized in the synthesis of dyes and pigments. Its ability to form stable complexes with metals could lead to applications in creating colorants for various materials.

3.2 Coordination Chemistry
The compound's carboxylate group enables it to act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting magnetic and electronic properties, making them suitable for applications in materials science and nanotechnology .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Hydroxy-2(1H)-quinoloneHydroxyl group at the 4-positionDifferent reactivity due to hydroxyl substitution
Ethyl 2-(phenylamino)acetateLacks the quinoline structureSimpler structure with different biological activity
2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylatesContains selenium instead of nitrogenAlters chemical and biological properties

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core, which is known for its biological relevance, particularly in the development of antimicrobial and anticancer agents. Its structural formula can be represented as follows:

C16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Kan et al. (2013) compared various quinolone derivatives against common bacterial strains, revealing that this compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus0.004
Escherichia coli0.008
Candida albicans0.005

These findings suggest that the compound could serve as a potential lead in the development of new antibiotics.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC50 values for these cell lines are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF-70.11
K5620.005
PANC-10.30

The mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways, as indicated by increased levels of reactive oxygen species (ROS) and DNA damage response markers in treated cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors involved in cell signaling pathways. For instance, studies have shown that derivatives of quinoline compounds can inhibit eukaryotic type II topoisomerases, which are critical for DNA replication and repair processes in proliferating cells .

Case Studies

  • Antimicrobial Efficacy : A study published in the Asian Pacific Journal of Cancer Prevention highlighted the dual antimicrobial-antiproliferative activities of several quinolone derivatives, including this compound. The research emphasized its effectiveness against resistant bacterial strains and its potential role in cancer therapy .
  • Anticancer Screening : In another investigation, compounds structurally related to this compound were screened against a panel of cancer cell lines, revealing significant cytotoxicity and suggesting a promising avenue for drug development targeting specific cancers .

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. A validated approach involves coupling a phenylamino derivative with a quinoline-carboxylate precursor using carbodiimide-based reagents (e.g., PyBOP) in anhydrous DMF, with N-methylmorpholine (NMM) as a base. Reaction optimization includes:
  • Temperature : 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Yield Enhancement : Use of molecular sieves to absorb moisture and improve coupling efficiency .
    Comparative studies show that microwave-assisted synthesis reduces reaction time by 40% while maintaining >80% yield .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., quinoline aromatic protons at δ 7.8–8.5 ppm, phenylamino NH at δ 10.2 ppm) and carbonyl groups (C=O at ~170 ppm).
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths (e.g., C=O: 1.21 Å) and dihedral angles between quinoline and phenylamino moieties. Hydrogen-bonding patterns (e.g., N–H···O interactions) are critical for stability .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 365.12) .

Q. What are the common chemical reactions involving the 2-oxoethyl and quinoline moieties?

  • Methodological Answer : Key reactions include:
Reaction TypeConditionsProducts
Nucleophilic Substitution K2_2CO3_3 in DMF, 80°CThioether or amine derivatives via displacement of the oxoethyl group .
Oxidation KMnO4_4/H2_2SO4_4, 60°CQuinoline N-oxide derivatives, confirmed by FT-IR (N–O stretch at 1250 cm1^{-1}) .
Ester Hydrolysis NaOH/EtOH reflux, pH 12Carboxylic acid derivatives, purified via acid precipitation (HCl, pH 2) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) often arise from polymorphic crystal forms. Strategies include:
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to correlate crystal packing with solubility/bioavailability .
  • Docking Studies : AutoDock Vina simulates ligand-receptor binding using crystallographic coordinates. For example, the phenylamino group’s orientation in the ATP-binding pocket of kinases determines selectivity .
    A 2024 study resolved conflicting IC50_{50} values (5–50 µM) by identifying two polymorphs with distinct hydrogen-bonding networks .

Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound?

  • Methodological Answer : SAR studies highlight:
  • Quinoline Modifications : Electron-withdrawing groups (e.g., –NO2_2) at position 6 enhance antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .
  • Phenylamino Substituents : Para-methoxy groups improve metabolic stability (t1/2_{1/2}: 120 min vs. 45 min for unsubstituted) but reduce solubility (LogP: 3.2 vs. 2.1) .
    Data Table :
SubstituentActivity (IC50_{50}, µM)Solubility (mg/mL)
–H25.30.8
–OCH3_318.70.5
–NO2_29.40.3

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug design?

  • Methodological Answer : Metabolic profiling using human liver microsomes (HLMs) and LC-MS/MS reveals:
  • CYP3A4 Inhibition : Competitive inhibition (Ki_i: 15 µM) due to coordination of the quinoline nitrogen to the heme iron.
  • Metabolite Identification : Primary metabolites include hydroxylated quinoline (m/z 381.15) and N-dealkylated products.
    Mitigation Strategies :
  • Introduce fluorine at position 8 to block hydroxylation.
  • Replace the ethyl ester with a tert-butyl group to slow hydrolysis .

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